5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid - 158941-10-7

5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Catalog Number: EVT-3045097
CAS Number: 158941-10-7
Molecular Formula: C16H9Cl3N2O2
Molecular Weight: 367.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative that serves as a key intermediate in synthesizing various biologically active compounds. It is particularly important as a precursor to SR141716A (rimonabant), a potent and selective antagonist of the cannabinoid receptor type 1 (CB1 receptor) [, , , , , ]. This compound is not naturally occurring and is primarily synthesized for research purposes.

Synthesis Analysis

Method 1 []: This method uses a multistep process starting with 4-chloropropiophenone.

Method 2 []: The paper mentions the formation of the title compound, without providing a detailed synthetic procedure.

Method 3 []: This paper describes the synthesis of a similar compound, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-formamide, highlighting the potential for adapting the procedure to obtain the carboxylic acid derivative.

Molecular Structure Analysis

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is primarily used as a building block for synthesizing diverse pyrazole derivatives. The most common reaction involves converting the carboxylic acid group into various amides [, ].

Amidation Reaction:

  • This reaction is typically carried out using a coupling reagent, such as HATU or DCC, to activate the carboxylic acid [].
  • This amidation reaction is crucial for generating diverse analogues with varied pharmacological profiles, exemplified by the synthesis of SR141716A [].
Mechanism of Action

While 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid itself may have limited activity at the CB1 receptor, its derivatives, particularly SR141716A, exhibit potent antagonist activity []. The mechanism of action involves competitive binding to the CB1 receptor, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) []. This antagonism of CB1 receptor signaling leads to various downstream effects, including appetite suppression and reduced food intake [].

Applications

The primary application of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is as a crucial building block for synthesizing various bioactive molecules, particularly CB1 receptor antagonists [, , , , , ]:

  • SR141716A (rimonabant): The most well-known derivative, extensively studied for its potential to treat obesity and metabolic disorders by blocking CB1 receptors in the brain [, , ].
  • Other CB1 antagonists: Numerous analogues have been synthesized by modifying this core structure, aiming to improve potency, selectivity, and pharmacokinetic properties [, , ]. These compounds are being investigated for various therapeutic areas, including obesity, substance abuse, and pain management.
  • Radiolabeled analogs: Researchers have synthesized radiolabeled versions of this compound, such as [18F]NIDA-42033 [], for positron emission tomography (PET) studies to visualize and quantify CB1 receptors in living organisms. This provides valuable insights into the distribution and function of CB1 receptors in both healthy and diseased states.
Future Directions
  • Further investigation into the structure-activity relationship (SAR): A deeper understanding of the SAR can guide the development of more potent and selective CB1 antagonists. This includes exploring modifications beyond the amide moiety and investigating the impact of conformational constraints [].

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A, commonly known as rimonabant, is a potent and selective cannabinoid CB1 receptor antagonist. [] It has been investigated for its anti-obesity effects due to its appetite-suppressing properties. [] SR141716A exhibits inverse agonism at the CB1 receptor, meaning it not only blocks the effects of agonists but also reduces basal receptor activity. []
  • Relevance: This compound shares the same core structure as the target compound, 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, with the key difference being the presence of a piperidine carboxamide group at the 3-position of the pyrazole ring. [] The close structural similarity suggests that modifications at this position can significantly impact the compound's pharmacological activity, particularly its interaction with CB1 receptors.

N-(Piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302)

  • Compound Description: O-1302 is a diarylpyrazole derivative that acts as a cannabinoid CB1 receptor antagonist. [] It served as a template for developing potential positron emission tomography (PET) ligands targeting the CB1 receptor in the brain. []
  • Relevance: O-1302 shares a similar structure with the target compound, 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, particularly the 1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide moiety. The key difference lies in the 5-aryl substituent, with O-1302 possessing a 4-pentylphenyl group compared to the 4-chlorophenyl group in the target compound. This difference highlights the importance of the 5-aryl substituent in modulating the binding affinity for the CB1 receptor. []

(+/-)-5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic Acid Morpholin-4-ylamide (Compound 26)

  • Compound Description: Compound 26, a diaryl dihydropyrazole-3-carboxamide, demonstrated significant weight reduction in vivo, attributed to its CB1 antagonistic activity. [] Additionally, it presented a favorable pharmacokinetic profile. []
  • Relevance: Compound 26 shares a structural resemblance to 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, with the primary differences being the presence of a morpholine-4-ylamide group at the 3-position and the dihydro-pyrazole ring system instead of the aromatic pyrazole ring found in the target compound. [] These structural modifications highlight how altering the saturation of the pyrazole ring and modifying the substituent at the 3-position can affect biological activity, particularly in the context of CB1 receptor antagonism and potential anti-obesity effects.

(-)-5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic Acid Morpholin-4-ylamide (Compound 30)

  • Compound Description: Similar to its racemic counterpart, compound 30 is a diaryl dihydropyrazole-3-carboxamide that exhibits significant in vivo weight reduction. [] It acts as a CB1 antagonist and displays a favorable pharmacokinetic profile. []
  • Relevance: Compound 30 is the enantiomer of compound 26, sharing the same structural features with 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, but with a dihydro-pyrazole ring and a morpholine-4-ylamide group at the 3-position. [] Comparing the activity of these enantiomers could provide valuable insights into the stereochemical requirements for CB1 receptor interaction and potential anti-obesity effects.

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

  • Compound Description: VCHSR is an analog of SR141716A designed to investigate the role of hydrogen bonding in the interaction with the CB1 receptor. [] It lacks the hydrogen-bonding potential at the C3 substituent, leading to a neutral antagonist profile at the CB1 receptor, unlike SR141716A's inverse agonism. []
  • Relevance: VCHSR shares a similar scaffold with 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, with variations primarily in the C3 substituent. VCHSR's (E)-2-cyclohexylethenyl group replaces the carboxylic acid group, removing the hydrogen bond donor at this position. [] This modification emphasizes the significance of hydrogen bonding interactions at the C3 substituent for influencing the functional activity (inverse agonist vs. neutral antagonist) of these compounds at the CB1 receptor.

Properties

CAS Number

158941-10-7

Product Name

5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

IUPAC Name

5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid

Molecular Formula

C16H9Cl3N2O2

Molecular Weight

367.61

InChI

InChI=1S/C16H9Cl3N2O2/c17-10-3-1-9(2-4-10)15-8-14(16(22)23)20-21(15)11-5-6-12(18)13(19)7-11/h1-8H,(H,22,23)

InChI Key

RABRBKKFNGMOGY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C(=O)O)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.